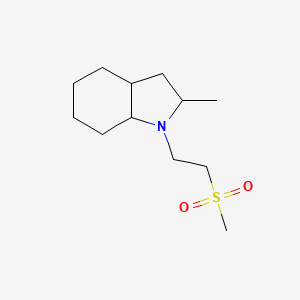![molecular formula C16H24N2O B7586338 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B7586338.png)
1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one, also known as 4-MePPP, is a psychoactive substance that belongs to the class of piperazine derivatives. It has been used as a research chemical and has been found to have potential applications in scientific research.
科学的研究の応用
1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one has been used as a research chemical in various scientific studies. It has been found to have potential applications in the field of neuroscience, particularly in the study of the central nervous system. It has been used to investigate the role of dopamine in reward and addiction, as well as to study the effects of psychoactive substances on behavior and cognition.
作用機序
The mechanism of action of 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which increases the concentration of dopamine in the brain. This can lead to increased feelings of pleasure and reward, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one are not well documented. However, it has been reported to have stimulant-like effects, similar to other psychoactive substances such as amphetamines. It has also been reported to have mild hallucinogenic effects, although these are less pronounced than those of other hallucinogens such as LSD or psilocybin.
実験室実験の利点と制限
One advantage of using 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one in lab experiments is its relatively low toxicity compared to other psychoactive substances. This makes it a safer option for researchers to work with. However, its psychoactive effects may also pose a limitation, as they can complicate the interpretation of study results. Additionally, the legality of 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one may vary by jurisdiction, which could limit its availability for research purposes.
将来の方向性
There are several potential future directions for research involving 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one. One area of interest is its potential as a tool for investigating the role of dopamine in reward and addiction. It may also be useful in studying the effects of psychoactive substances on behavior and cognition, particularly in comparison to other substances with similar effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one, as well as its potential applications in other areas of scientific research.
In conclusion, 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one, or 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one, is a psychoactive substance with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand its properties and potential applications, 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one shows promise as a tool for investigating the central nervous system and the effects of psychoactive substances on behavior and cognition.
合成法
The synthesis of 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one involves the reaction of 3-methylphenethylamine with propionyl chloride in the presence of a base. The resulting product is then reacted with piperazine to form 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one. The purity of the synthesized compound can be verified through analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
特性
IUPAC Name |
1-[4-[1-(3-methylphenyl)ethyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-4-16(19)18-10-8-17(9-11-18)14(3)15-7-5-6-13(2)12-15/h5-7,12,14H,4,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHMPJQLTPWJBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C(C)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Chloropyridin-4-yl)methyl-methylamino]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B7586255.png)
![2-Methyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-phenylmorpholine](/img/structure/B7586265.png)

![1-[1-[1-(3-Methylphenyl)ethyl]piperidin-3-yl]pyrrolidin-2-one](/img/structure/B7586277.png)
![1-[1-[2-(2-Ethoxyphenoxy)ethyl]piperidin-3-yl]pyrrolidin-2-one](/img/structure/B7586281.png)


![2-[4-[3-(1H-pyrazol-4-yl)propyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B7586307.png)
![(2-chloro-3-fluorophenyl)-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)methanone](/img/structure/B7586309.png)



![But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7586350.png)
![4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7586359.png)